B1575019 Cancer/testis antigen 1 (96-104)

Cancer/testis antigen 1 (96-104)

カタログ番号 B1575019
InChIキー:
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Cancer/testis antigen 1;  NY-ESO-1

科学的研究の応用

Cancer Immunotherapy Development

Cancer/testis (CT) antigens, including Cancer/Testis Antigen 1, are primarily expressed in male germ cells in the testis and in various types of tumors, but not in adult somatic tissues. This unique expression pattern makes them ideal targets for cancer immunotherapy. The discovery of CT antigens has led to the development of antigen-specific cancer vaccines, and clinical trials with MAGE-A and NY-ESO-1, members of the CT antigen family, are currently in progress (Scanlan et al., 2002).

Biomarkers for Early Cancer Detection

CT antigens have shown potential as biomarkers for the early detection of cancers due to their specific expression in cancer cells. Their presence in certain tumors suggests a promising avenue for early diagnostic methods (Ghafouri-Fard & Modarressi, 2009).

Immunogenicity in Cancer Patients

CT antigens, like the Cancer/Testis Antigen 1, are known to elicit spontaneous humoral and cell-mediated immune responses in cancer patients. This immunogenicity is a crucial aspect for the development of cancer vaccines and immunotherapy (Caballero & Chen, 2009).

Diagnostic and Therapeutic Development in Epithelial Ovarian Cancer

Research has indicated that SPAG9, a novel member of the cancer testis antigen family, is highly expressed in epithelial ovarian cancer (EOC) and is immunogenic in patients. The immune response against SPAG9 in early stages of EOC suggests its significant role in early diagnostics and potential for therapeutic development in EOC (Garg et al., 2007).

Role in Oncogenesis and Potential Therapeutic Targets

CT antigens are also being evaluated for their role in oncogenesis. The recapitulation of portions of the germline gene-expression program by these antigens might contribute characteristic features to the neoplastic phenotype, such as immortality, invasiveness, immune evasion, hypomethylation, and metastatic capacity. This makes them not only targets for therapeutic cancer vaccines but also potential subjects for studying cancer development (Simpson et al., 2005).

特性

製品名

Cancer/testis antigen 1 (96-104)

配列

FATPMEAEL

ソース

Homo sapiens (human)

保存方法

Common storage 2-8℃, long time storage -20℃.

同義語

Cancer/testis antigen 1 (96-104); NY-ESO-1 (94-104)

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。